molecular formula C10H8N2O B11916266 1-(1,5-Naphthyridin-4-yl)ethanone

1-(1,5-Naphthyridin-4-yl)ethanone

Katalognummer: B11916266
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: BMIIYJKTBRGKOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,5-Naphthyridin-4-yl)ethanone is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1,5-Naphthyridin-4-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 4-chloro-1,5-naphthyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,5-Naphthyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-aryl substituted naphthyridines.

Wissenschaftliche Forschungsanwendungen

1-(1,5-Naphthyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(1,5-Naphthyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonists, the compound binds to the receptor, blocking the binding of endogenous ligands and modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(1,5-Naphthyridin-4-yl)ethanone can be compared with other naphthyridine derivatives, such as:

    1,8-Naphthyridine: Known for its antibacterial properties and use in the synthesis of fluoroquinolone antibiotics.

    1,6-Naphthyridine: Utilized in the development of anti-inflammatory agents.

    1,7-Naphthyridine: Studied for its potential as an anticancer agent.

Eigenschaften

Molekularformel

C10H8N2O

Molekulargewicht

172.18 g/mol

IUPAC-Name

1-(1,5-naphthyridin-4-yl)ethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)8-4-6-11-9-3-2-5-12-10(8)9/h2-6H,1H3

InChI-Schlüssel

BMIIYJKTBRGKOC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=NC=C1)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.